2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile
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Overview
Description
2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C12H15FN4 It is a derivative of nicotinonitrile, featuring a piperazine ring substituted with a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile typically involves the reaction of nicotinonitrile with 2-fluoroethylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target receptor.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)nicotinonitrile: Similar structure but with a phenyl group instead of a fluoroethyl group.
2-(Piperazin-1-yl)nicotinonitrile: Lacks the fluoroethyl substitution.
Uniqueness
2-(4-(2-Fluoroethyl)piperazin-1-yl)nicotinonitrile is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical and biological properties. This substitution can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-(2-fluoroethyl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-3-5-16-6-8-17(9-7-16)12-11(10-14)2-1-4-15-12/h1-2,4H,3,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABKJWWYPCRDIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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